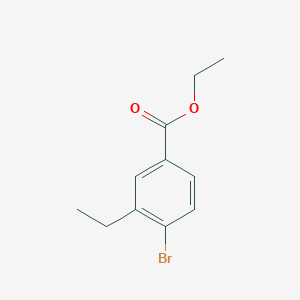

Ethyl 4-bromo-3-ethylbenzoate

Overview

Description

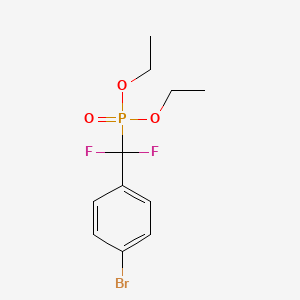

Molecular Structure Analysis

The molecular formula of Ethyl 4-bromo-3-ethylbenzoate is C11H13BrO2 . The InChI code is 1S/C11H13BrO2/c1-3-8-7-9 (5-6-10 (8)12)11 (13)14-4-2/h5-7H,3-4H2,1-2H3 .Physical And Chemical Properties Analysis

Ethyl 4-bromo-3-ethylbenzoate is a solid or liquid at room temperature . It should be stored in a sealed container in a dry environment .Scientific Research Applications

Occurrence and Fate in Aquatic Environments

Research on parabens, which are esters of para-hydroxybenzoic acid and share a functional group with Ethyl 4-bromo-3-ethylbenzoate, highlights the environmental presence, fate, and behavior of these compounds in aquatic environments. Parabens are used as preservatives in various products and are considered emerging contaminants due to their ubiquitous presence and potential endocrine-disrupting effects. The review by Haman et al. (2015) discusses the biodegradability of parabens and their continuous introduction into aquatic environments, raising concerns about their environmental impact and necessitating further studies on their toxicity (Haman, Dauchy, Rosin, & Munoz, 2015).

Electrochemical Technology and Ionic Liquids

Research into electrochemical technology using room-temperature ionic liquids (RTILs), such as those containing halogenated components, explores applications in electroplating and energy storage. Tsuda, Stafford, and Hussey (2017) review progress in this field, indicating the potential for using related halogenated compounds in advanced electrochemical applications (Tsuda, Stafford, & Hussey, 2017).

Health and Environmental Concerns of Brominated Compounds

The use and environmental release of brominated flame retardants (BFRs) and their potential to form toxic by-products such as polybrominated dibenzo-p-dioxins (PBDDs) and dibenzofurans (PBDFs) are of significant concern. Research reviews by Zuiderveen, Slootweg, and de Boer (2020), and Zhang, Buekens, and Li (2016) delve into the occurrence, toxicity, and environmental impact of these compounds, emphasizing the need for comprehensive toxicity assessments and better understanding of their environmental fate (Zuiderveen, Slootweg, & de Boer, 2020; Zhang, Buekens, & Li, 2016).

Antioxidant Activity and Health Implications

The research on the antioxidant properties of various compounds, including those with similar structures to Ethyl 4-bromo-3-ethylbenzoate, underscores the importance of understanding their health implications. Munteanu and Apetrei (2021) provide a comprehensive review of methods used to determine antioxidant activity, which could be relevant for assessing the biological activities of Ethyl 4-bromo-3-ethylbenzoate and related compounds (Munteanu & Apetrei, 2021).

Safety and Hazards

Ethyl 4-bromo-3-ethylbenzoate is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It has the following hazard statements: H302-H315-H319-H335, which indicate that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . The precautionary statements are P261-P305+P351+P338, which advise avoiding breathing dust/fume/gas/mist/vapors/spray, and if in eyes, rinse cautiously with water for several minutes .

properties

IUPAC Name |

ethyl 4-bromo-3-ethylbenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13BrO2/c1-3-8-7-9(5-6-10(8)12)11(13)14-4-2/h5-7H,3-4H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTPOIEFIUZDIOE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C=CC(=C1)C(=O)OCC)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13BrO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4',4''',4''''',4'''''''-(Ethene-1,1,2,2-tetrayl)tetrakis(([1,1'-biphenyl]-4-ol))](/img/structure/B3177465.png)

![4',4''',4'''''-Nitrilotris(([1,1'-biphenyl]-4-carbonitrile))](/img/structure/B3177510.png)

![N,N-Diisopropyldinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin-4-amine](/img/structure/B3177548.png)

![4-[4-Tert-butyl-2-(4-carboxyphenoxy)phenoxy]benzoic acid](/img/structure/B3177556.png)